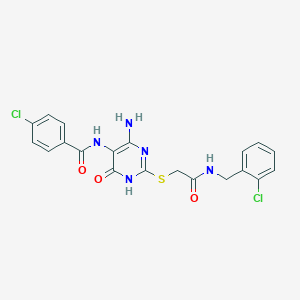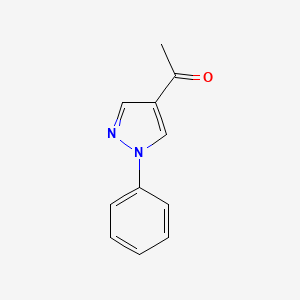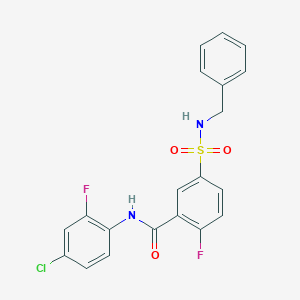
5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide (BCF) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BCF belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the levels of glucose and insulin in diabetic rats, indicating its potential use in the treatment of diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. This compound has also been shown to have low toxicity in animal studies, indicating its potential safety for use in humans. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis of this compound involves the reaction of 4-chloro-2-fluoroaniline with benzylsulfonamide in the presence of a base, followed by the reaction with 2-fluorobenzoyl chloride. This compound has been extensively studied for its potential use in the treatment of cancer, inflammation, diabetes, and neurodegenerative diseases. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. This compound has several biochemical and physiological effects, including the inhibition of inflammatory cytokines and the reduction of glucose and insulin levels. This compound has several advantages, including its simple synthesis method and low toxicity in animal studies. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide involves the reaction of 4-chloro-2-fluoroaniline with benzylsulfonamide in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 2-fluorobenzoyl chloride to obtain this compound. The synthesis of this compound has been reported in several research articles, and the yield of the final product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O3S/c21-14-6-9-19(18(23)10-14)25-20(26)16-11-15(7-8-17(16)22)29(27,28)24-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBNKVGJMRSFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

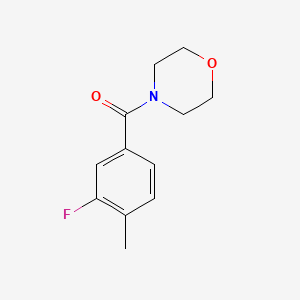
![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2472846.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)
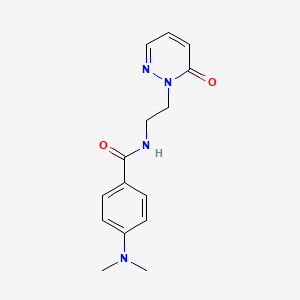
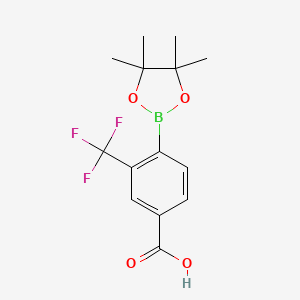
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2472855.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)
![N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2472857.png)
![4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2472858.png)
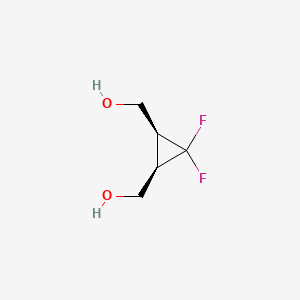
![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)
